4'-Bromo-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4’ position, a fluorine atom at the 2’ position, and a 2,6-dimethylphenyl group attached to the propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 2,6-dimethylphenyl is reacted with 4’-bromo-2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: It is used in the study of biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3-(2,6-dimethylphenyl)propiophenone: Similar structure but lacks the fluorine atom.
4’-Bromo-3-(2,6-dimethylphenyl)-2’-chloropropiophenone: Similar structure but has a chlorine atom instead of a fluorine atom.
4’-Bromo-3-(2,6-dimethylphenyl)-2’-methoxypropiophenone: Similar structure but has a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4’-Bromo-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone imparts unique properties such as increased lipophilicity and metabolic stability. This can enhance its potential as a pharmacological agent and its utility in various scientific research applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCQOBJYAYNQKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644804 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-10-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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